molecular formula C11H11ClO B12985587 7-Chloro-3,3-dimethyl-2,3-dihydro-1h-inden-1-one

7-Chloro-3,3-dimethyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B12985587
M. Wt: 194.66 g/mol
InChI Key: QMMXIHLGUQOEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11ClO It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentane ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. One common method is to react 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate chlorinated product, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

7-chloro-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-11(2)6-9(13)10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMXIHLGUQOEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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